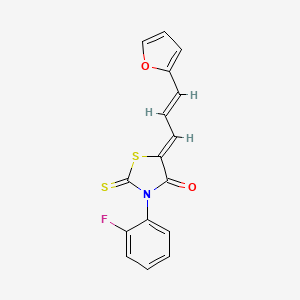
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10FNO2S2 and its molecular weight is 331.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C14H12FN3OS
- Molecular Weight : 281.33 g/mol
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies indicate that thiazolidinones can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various thiazolidinone derivatives, including our compound, on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 20 µM
- HeLa: 25 µM
The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
科学研究应用
Antimicrobial Activity
Thiazolidinones, including various derivatives, have shown significant antimicrobial properties. Research indicates that compounds similar to (Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one exhibit moderate to good activity against a range of microorganisms.
Case Studies
- Antimicrobial Screening : A study synthesized multiple thiazolidinone derivatives and screened them against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating promising antimicrobial potential for compounds within this class .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival. Further studies are needed to elucidate the specific mechanisms for this compound.
Anticancer Properties
Thiazolidinones have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Cell Line Studies : Research has demonstrated that thiazolidinone derivatives can inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, a compound structurally related to this compound showed IC50 values as low as 1.9 µM against specific cancer cell lines, comparable to established anticancer agents like doxorubicin .
- In Vivo Efficacy : In vivo studies using mouse models have reported that certain thiazolidinone derivatives can reduce tumor growth without causing significant weight loss in the subjects, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone scaffold can enhance biological activity.
Key Findings
- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, at strategic positions on the aromatic rings has been correlated with increased potency against both microbial and cancer cell lines .
- Hybrid Molecule Design : The development of hybrid molecules combining thiazolidinones with other pharmacophores has shown enhanced biological activity, suggesting that this compound could serve as a scaffold for further drug development .
属性
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S2/c17-12-7-1-2-8-13(12)18-15(19)14(22-16(18)21)9-3-5-11-6-4-10-20-11/h1-10H/b5-3+,14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCSUXICFNOHN-OXTPFRESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













